N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2S2/c27-30(28,23-12-10-21(11-13-23)20-8-4-3-5-9-20)25-18-24(22-14-17-29-19-22)26-15-6-1-2-7-16-26/h3-5,8-14,17,19,24-25H,1-2,6-7,15-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTVWZPLGRCIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Thiophene Introduction: The thiophene ring is often introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Biphenyl Sulfonamide Formation: The biphenyl sulfonamide moiety is usually formed by sulfonylation of a biphenyl amine with a sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural features. It can be used in the development of new pharmaceuticals or as a tool in biochemical studies.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function. The azepane ring might facilitate binding to certain receptors, while the sulfonamide group could participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Structural Comparison
The compound shares core structural motifs with several pharmacologically active molecules:
Key Observations :
- Its thiophen-3-yl group is analogous to dopamine receptor ligands, which often employ aromatic heterocycles for receptor binding .
- Substituent Diversity : The azepan-1-yl group distinguishes it from indole-containing analogs (e.g., ) and piperazine-based ligands (e.g., ). Azepane’s larger ring size may enhance lipophilicity or alter pharmacokinetics compared to smaller N-heterocycles.
Pharmacological Potential
- Central Nervous System (CNS) Targets : Thiophene and piperazine/azepane motifs () are common in CNS ligands, suggesting possible dopamine or serotonin receptor affinity .
- Anti-inflammatory/Anti-atherosclerotic : Darapladib’s biphenyl sulfonamide core inhibits lipoprotein-associated phospholipase A2, a target in atherosclerosis .
Physicochemical Properties
- Solubility : Sulfonamides generally exhibit moderate solubility due to polar sulfonyl groups, but lipophilic substituents (e.g., azepane, thiophene) may reduce aqueous solubility.
- Crystallinity : highlights that sulfonamide derivatives like 2,2,2-trimethyl-N-(4-methylphenylsulfonyl)acetamide form hydrogen-bonded dimers, influencing solid-state stability .
Biological Activity
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a complex organic compound notable for its potential biological activity. This compound features a unique structure that includes an azepane ring, a thiophene group, and a biphenyl sulfonamide moiety. The combination of these elements suggests a wide array of possible interactions with biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes and receptors. Compounds with similar structural motifs have been shown to exhibit various biological effects, including:
- Anticancer Activity : Many sulfonamide derivatives have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Compounds that include thiophene and sulfonamide groups often show significant antibacterial and antifungal activities.
- Neuropharmacological Effects : Some derivatives have been explored for their potential in treating neurological disorders due to their ability to modulate neurotransmitter receptors.
Research Findings
Recent studies have highlighted the biological potential of compounds structurally related to this compound. For instance:
- A study on benzo[b]thiophene derivatives showed promising results in binding affinity to serotonin receptors, which are crucial for mood regulation and could indicate potential antidepressant properties .
- Another research effort reported the cytotoxic activity of related compounds against several human tumor cell lines, with IC50 values indicating significant potency against cancer cells .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds. The following table summarizes key characteristics:
| Compound Name | Structural Features | Biological Activity | IC50 Values |
|---|---|---|---|
| N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide | Piperidine ring | Anticancer, Antimicrobial | 10 µM (cancer) |
| N-(2-(morpholin-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide | Morpholine ring | Anticancer | 15 µM (cancer) |
| This compound | Azepane ring | Expected Anticancer, Neuroactive | TBD |
The unique presence of the azepane ring may confer distinct biological properties compared to piperidine or morpholine derivatives.
Case Studies
Case Study 1: Anticancer Activity
In vitro studies on related compounds have shown that modifications in the side chains can significantly enhance anticancer activity. For example, derivatives with electron-donating groups on the phenyl ring exhibited lower IC50 values against various cancer cell lines, suggesting that electronic properties play a crucial role in their bioactivity.
Case Study 2: Neuropharmacological Effects
Research into the neuropharmacological effects of thiophene-containing compounds has indicated potential for treating conditions like depression and anxiety. Compounds that target serotonin receptors have shown promise in preclinical models, suggesting that this compound may also possess similar properties.
Q & A
Basic: What synthetic routes are commonly employed for synthesizing N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide, and how are intermediates purified?
Methodological Answer:
The compound is typically synthesized via multi-step organic reactions, including sulfonamide coupling and nucleophilic substitution. For example, intermediates like the biphenyl sulfonyl chloride can react with amine-containing precursors (e.g., 2-(azepan-1-yl)-2-(thiophen-3-yl)ethylamine). Purification often involves normal-phase chromatography (e.g., dichloromethane/methanol gradients) followed by reverse-phase chromatography (acetonitrile/water with formic acid) to remove polar and non-polar impurities . Final characterization requires NMR and HRMS to confirm structural integrity .
Basic: Which spectroscopic techniques are critical for confirming the structural identity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for key functional groups (e.g., sulfonamide S=O, thiophene protons, azepane methylene groups). Compare with analogs in literature (e.g., fluorine-substituted biphenyl sulfonamides in supplementary NMR spectra) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching calculated mass).
- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities, as demonstrated for related sulfonamide derivatives .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize antiproliferative activity?
Methodological Answer:
- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., fluoro, methoxy) on the biphenyl or thiophene rings. Compare bioactivity using in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) .
- Scaffold Modification : Replace azepane with smaller/larger heterocycles (e.g., piperidine, morpholine) to assess steric effects.
- Docking Studies : Use computational tools (e.g., AutoDock) to predict binding interactions with targets like WDR5 or HSP90, as seen in related degraders .
Advanced: How should researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray data. For example, unexpected splitting in 1H NMR may indicate rotameric forms, resolved via variable-temperature NMR .
- Isotopic Labeling : Use deuterated solvents or 13C-enriched intermediates to clarify ambiguous signals.
- Crystallographic Refinement : Compare experimental bond lengths/angles with computational models (e.g., DFT-optimized geometries) .
Advanced: What in vitro models are suitable for evaluating antiproliferative mechanisms?
Methodological Answer:
- Cell Panel Screening : Test against diverse cancer lines (e.g., HeLa, MCF-7) to identify selectivity.
- Apoptosis Assays : Use Annexin V/PI staining to confirm programmed cell death.
- Enzyme Inhibition : Measure activity against kinases or proteases linked to proliferation (e.g., 5-lipoxygenase, as in dual inhibitors ).
Advanced: How can selectivity over off-target receptors (e.g., dopamine D3) be optimized?
Methodological Answer:
- Pharmacophore Masking : Introduce bulky substituents (e.g., tert-butyl groups) to sterically block off-target binding, as seen in antipsychotic sulfonamides .
- Functional Group Swapping : Replace thiophene with less polar moieties (e.g., pyridine) to reduce affinity for amine-binding pockets .
- β-Arrestin Recruitment Assays : Quantify G-protein vs. non-G-protein signaling bias using BRET-based systems.
Advanced: What strategies address poor pharmacokinetic properties (e.g., low oral bioavailability)?
Methodological Answer:
- Prodrug Design : Esterify polar groups (e.g., sulfonamide) to enhance membrane permeability, followed by enzymatic cleavage in vivo .
- Microsomal Stability Testing : Use liver microsomes to identify metabolic hotspots (e.g., azepane oxidation) and introduce blocking groups (e.g., fluorine) .
- In Vivo PK/PD Models : Administer via IV/PO routes in rodents to correlate plasma exposure with efficacy .
Basic: What initial bioactivity screening approaches are recommended?
Methodological Answer:
- High-Throughput Screening (HTS) : Use fluorescence-based assays (e.g., FP-tagged targets) to identify hit compounds.
- Enzyme-Linked Immunosorbent Assay (ELISA) : Quantify inhibition of inflammatory mediators (e.g., prostaglandin E2) .
- Microbial Sensitivity Tests : Evaluate antibacterial/antifungal activity given sulfonamides’ historical use in antibiotics .
Advanced: How can computational methods predict novel biological targets?
Methodological Answer:
- Phylogenetic Profiling : Compare structural motifs with known ligands in databases (e.g., ChEMBL, PubChem) .
- Molecular Dynamics Simulations : Simulate binding stability with candidate receptors (e.g., serotonin 5-HT2A for antipsychotic activity ).
- Machine Learning Models : Train on existing SAR data to prioritize synthetic targets .
Advanced: How does stereochemistry influence pharmacological activity?
Methodological Answer:
- Chiral Resolution : Separate enantiomers via chiral HPLC and test individually. For example, R vs. S configurations in biphenyl sulfonamides may show 10-fold differences in potency .
- Stereospecific Synthesis : Use asymmetric catalysis (e.g., BINAP ligands) to control azepane-thiophene dihedral angles, critical for target engagement .
- Circular Dichroism (CD) : Correlate optical activity with in vitro/in vivo outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
